molecular formula C7H5ClF3NO B3104914 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol CAS No. 150698-77-4

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B3104914
CAS No.: 150698-77-4
M. Wt: 211.57 g/mol
InChI Key: SPONQQBDNAPFFT-UHFFFAOYSA-N
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Description

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the continuous production of this compound can be achieved using a microreactor system. This method involves the continuous flow of reactants through a microreactor, allowing for efficient mixing and reaction control. The process is economically advantageous as it shortens the manufacturing process time and improves yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid or trifluoroacetone.

    Reduction: Formation of trifluoroethanol or trifluoroethylamine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridin-3-yl)-N-methylmethanamine
  • 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Comparison

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs, which may lack these properties .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPONQQBDNAPFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloronicotinaldehyde (5.93 g, 41.9 mmol) and CsF (1.27 g, 8.38 mmol) in DME (350 mL) was added trimethyl(trifluoromethyl)silane (9.82 mL, 62.8 mmol) in THF (30 mL) at 0° C. The reaction mixture was allowed to warm to ambient temperature and the reaction was stirred at ambient temperature for 18 hours. 1 N HCl (50 mL) in water was added and the reaction was stirred at ambient temperature for 1 hour. Ethyl acetate (100 mL) was added. The organic layer was separated, washed with saturated sodium bicarbonate and brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (4:1 hexane/ethyl acetate) to give 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol (8.8 g, 99.3%) as an oil.
Quantity
5.93 g
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reactant
Reaction Step One
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Quantity
1.27 g
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reactant
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9.82 mL
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reactant
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350 mL
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solvent
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30 mL
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solvent
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50 mL
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reactant
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0 (± 1) mol
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solvent
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

6-Chloronicotinaldehyde (500 mg, 3.53 mmol) was added to tetrahydrofuran (23 mL) and cooled to 0° C. Trimethyl(trifluoromethyl)silane (0.66 mL, 4.24 mmol) was added followed by 1 M tetra-n-butylammonium fluoride in tetrahydrofuran (4.24 mL, 4.24 mmol). The reaction mixture was allowed to warm to room temperature over 1 hour. The reaction was then diluted with water and brine and extracted with ethyl acetate three times. The organic layers were combined and dried over magnesium sulfate, filtered, and concentrated in vacuo. The concentrated material was purified via silica gel chromatography (0-40% ethyl acetate in hexanes) to afford the title compound.
Quantity
500 mg
Type
reactant
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23 mL
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reactant
Reaction Step One
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0.66 mL
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reactant
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0 (± 1) mol
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reactant
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4.24 mL
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

According to Reference Example 8-12, by use of 6-chloro-3-pyridinecarboxaldehyde (1.00 g, 7.06 mmol), (trifluoromethyl)trimethylsilane (1.25 mL, 8.48 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 706 μL, 0.706 mmol) and tetrahydrofuran (20 mL), the mixture was stirred and reacted at room temperature for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound DC) (1.48 g, yield: 99%).
Quantity
1 g
Type
reactant
Reaction Step One
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1.25 mL
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reactant
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0 (± 1) mol
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reactant
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solution
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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